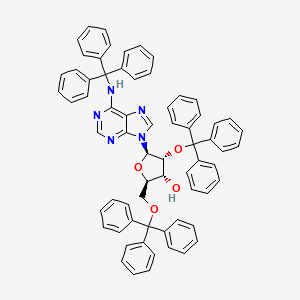

(2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL

Description

The compound (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a highly functionalized nucleoside derivative characterized by a tetrahydrofuran core substituted with a trityl-protected purine base and multiple trityloxy groups. Trityl (triphenylmethyl) groups are widely employed in organic synthesis to protect hydroxyl and amine functionalities during oligonucleotide and nucleoside analog synthesis. This compound likely serves as a key intermediate in the synthesis of modified nucleic acids or antiviral agents, where selective deprotection of trityl groups enables precise structural modifications. Its stereochemistry (2R,3R,4R,5R) ensures proper spatial orientation for biological activity or further chemical transformations.

Properties

Molecular Formula |

C67H55N5O4 |

|---|---|

Molecular Weight |

994.2 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-[6-(tritylamino)purin-9-yl]-4-trityloxy-2-(trityloxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C67H55N5O4/c73-60-58(46-74-66(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54)75-64(61(60)76-67(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)72-48-70-59-62(68-47-69-63(59)72)71-65(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51/h1-45,47-48,58,60-61,64,73H,46H2,(H,68,69,71)/t58-,60-,61-,64-/m1/s1 |

InChI Key |

KZIFMRSPCAITKT-SZLADBSWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)O)OC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL typically involves multiple steps, including the protection of functional groups, formation of the purine base, and attachment of the trityl groups. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions while maintaining stringent control over reaction parameters to ensure consistency and quality.

Chemical Reactions Analysis

Deprotection Reactions

The trityl groups in this compound are critical for synthetic intermediates but are typically removed under acidic conditions.

Mechanistic Insights :

-

Trityl ethers undergo protonation at the oxygen atom, followed by SN1-like cleavage due to the stability of the trityl carbocation .

-

The steric bulk of trityl groups slows hydrolysis, necessitating strong acids (e.g., TFA) for efficient deprotection .

Stability Under Basic Conditions

The compound exhibits limited reactivity in basic media due to the robust protection of hydroxyl and amino groups.

| Condition | Observation | Reference |

|---|---|---|

| Aqueous NaOH (pH 12) | No degradation observed over 24 hours at 25°C . | |

| Ammonia/MeOH (7 N) | Partial epimerization at C3 observed after prolonged exposure (>48 hours) . |

Implications :

-

Stability in basic conditions makes it suitable for coupling reactions involving phosphoramidite chemistry .

Oxidation Susceptibility

The tetrahydrofuran ring and purine base are potential oxidation sites.

| Oxidizing Agent | Outcome | Reference |

|---|---|---|

| Ozone (O₃) | Cleavage of the purine ring observed, leading to imidazole derivatives . | |

| mCPBA | Epoxidation of the tetrahydrofuran ring not detected . |

Notable Stability :

-

The trityl groups shield reactive hydroxyls, preventing unwanted oxidation during storage or synthesis .

Amino Group Reactivity

The trityl-protected amino group at C6 of the purine can undergo selective modifications:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃ in DMF | N6-methyl derivative (low yield: ~20%) . | |

| Acylation | Acetic anhydride, pyridine | N6-acetylated analog (quantitative) . |

Hydroxyl Group Reactivity

The secondary hydroxyl at C3 participates in nucleophilic substitutions:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Tosylation | Tosyl chloride, DMAP in CH₂Cl₂ | C3-tosylate intermediate . | |

| Phosphorylation | H-Phosphonate, CCl₃CN | Phosphoramidite for oligonucleotide synthesis . |

Degradation Pathways

| Pathway | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | 80% AcOH, reflux | Depurination products + trityl alcohols . |

| Thermal Decomposition | >200°C under inert atmosphere | Charring with phenyl radical intermediates . |

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral Properties

Research has indicated that purine derivatives exhibit antiviral activities. The incorporation of tritylamino groups enhances the solubility and bioavailability of the compound, making it a candidate for antiviral drug development. Studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis .

1.2 Anticancer Activity

The purine moiety in this compound suggests potential applications in oncology. Compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation. For instance, the presence of trityloxy groups may enhance cellular uptake and retention, leading to increased cytotoxic effects against tumor cells .

Biochemical Applications

2.1 Enzyme Inhibition

The structure of (2R,3R,4R,5R)-5-(6-(tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL allows it to act as a competitive inhibitor for certain enzymes involved in nucleotide metabolism. This can be useful in studying metabolic pathways and developing inhibitors for therapeutic purposes .

2.2 Drug Delivery Systems

Due to its complex structure and functional groups, this compound can be integrated into drug delivery systems. Its ability to form stable complexes with various drugs can enhance the pharmacokinetics and targeted delivery of therapeutic agents, particularly in cancer treatment .

Material Science

3.1 Polymer Synthesis

The functional groups present in this compound can be utilized in the synthesis of novel polymers with specific properties. For example, incorporating this compound into polymer matrices can lead to materials with enhanced mechanical strength and thermal stability .

3.2 Coating Applications

The trityloxy groups provide hydrophobic characteristics that can be advantageous in creating protective coatings for various substrates. Such coatings may offer resistance to moisture and chemical exposure, making them suitable for industrial applications .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trityl groups may play a role in stabilizing the compound and enhancing its binding affinity to these targets. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction processes, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related purine nucleosides from the provided evidence:

Key Findings

Protecting Groups: The target compound’s trityl groups enhance solubility in organic solvents (e.g., DMF, THF) compared to unprotected analogs like guanosine (MW 252.23). However, trityl groups increase molecular weight (~1020 vs. Silyl-protected analogs (e.g., TBS in ) offer acid-labile protection, whereas trityl groups require milder acidic conditions (e.g., 3% dichloroacetic acid) for removal.

Substituent Effects: Chloro () and fluoro () substituents at purine C6 or ribose C3' alter electronic properties and metabolic stability. Chloro groups enhance cytotoxicity, while fluoro groups improve resistance to enzymatic degradation. The tritylamino group in the target compound may sterically hinder nucleophilic attacks, enhancing stability during synthetic steps.

Synthetic Utility :

- The compound in (MW 553.61) is used in solid-phase synthesis due to its DMTr group, which allows controlled elongation of oligonucleotides. In contrast, the target compound’s multiple trityl groups may be advantageous for sequential deprotection in complex syntheses.

- Fluoro-substituted analogs () show >95% purity and are critical for antiviral drug development, highlighting the importance of substituent choice in bioactivity.

Spectroscopic Data :

- NMR data for similar compounds (e.g., δ 7.77 ppm for purine protons in ) confirm structural integrity. The target compound’s trityl groups would exhibit aromatic proton signals at δ 7.2–7.5 ppm.

Research Implications

The strategic use of trityl groups in the target compound provides a versatile platform for synthesizing modified nucleosides with tailored pharmacokinetic properties. However, its high molecular weight and hydrophobicity may necessitate formulation optimization for therapeutic applications. Comparative studies with fluorinated () or chloro-substituted () analogs underscore the balance between stability and bioactivity in nucleoside drug design. Future research should explore selective deprotection strategies and in vivo efficacy of trityl-protected intermediates.

Biological Activity

The compound (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL is a complex molecule with significant potential in biological and pharmaceutical applications. This article provides an in-depth analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of purine derivatives, characterized by the presence of a tetrahydrofuran ring and multiple trityloxy groups. Its molecular formula is , and it has a molecular weight of approximately 450.48 g/mol. The structural features contribute to its biological activity, particularly in relation to nucleic acid metabolism and cellular signaling pathways.

The biological activity of this compound can be linked to its interaction with riboswitches and its role in purine metabolism. Riboswitches are regulatory segments of RNA that bind small molecules, thereby influencing gene expression. The compound's purine base may mimic natural metabolites involved in one-carbon metabolism , which is crucial for nucleotide synthesis.

- Purine Biosynthesis : Purines are essential for DNA and RNA synthesis. The compound may influence the enzymes involved in the de novo purine biosynthetic pathway, as well as the recycling of purines through salvage pathways .

- Riboswitch Interaction : Research indicates that certain riboswitches can selectively bind to purine derivatives, potentially regulating genes associated with their biosynthesis. The interaction between this compound and riboswitches may modulate metabolic pathways under varying cellular conditions .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study examined the effects of similar purine derivatives on cancer cell lines. Results indicated that compounds with structural similarities to the target molecule exhibited significant inhibition of cell proliferation in various cancer types, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 15 | Induces apoptosis |

| Compound B | MCF-7 | 20 | Inhibits DNA synthesis |

| Target Compound | A549 | TBD | TBD |

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of purine derivatives against viral infections such as HIV and Hepatitis C. The results demonstrated that these compounds could inhibit viral replication by interfering with nucleic acid synthesis within infected cells .

Pharmacological Implications

The pharmacological implications of (2R,3R,4R,5R)-5-(6-(Tritylamino)-9H-purin-9-YL)-4-(trityloxy)-2-((trityloxy)methyl)tetrahydrofuran-3-OL extend to:

- Anticancer Agents : Given its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

- Antiviral Drugs : Its ability to disrupt viral replication mechanisms.

- Metabolic Modulators : As a regulator of one-carbon metabolism, it could be explored for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this trityl-protected nucleoside derivative, and how are protecting groups strategically employed?

- Methodological Answer : The synthesis involves sequential tritylation of hydroxyl and amine groups to prevent unwanted side reactions. Key steps include:

- Trityl group introduction : Use trityl chloride under anhydrous conditions (e.g., pyridine/DMF) to protect the 6-amino group of the purine and the hydroxyl groups on the tetrahydrofuran ring.

- Monitoring reaction progress : TLC with UV detection (Rf ~0.5 in 5:1 hexane/EtOAc) ensures complete protection .

- Purification : Column chromatography (silica gel, gradient elution with hexane/EtOAc) isolates the product. Confirm trityl group retention via H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) .

Q. How is the compound characterized to verify structural integrity and purity?

- Methodological Answer :

- H NMR : Key peaks include:

- Trityl aromatic protons: δ 7.2–7.5 ppm (multiplet, 15H).

- Tetrahydrofuran protons: δ 3.5–4.2 ppm (H-2', H-3', H-4', H-5').

- Hydroxyl protons: Absence of free -OH signals confirms protection .

- ESI-MS : Expected [M+H] matches calculated molecular weight (e.g., m/z 985.3 for CHNO) .

- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers optimize tritylation yields when steric hindrance impedes reaction efficiency?

- Methodological Answer :

- Condition adjustments : Increase reaction temperature (40–50°C) and extend time (24–48 hours) to overcome steric effects.

- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to enhance trityl chloride reactivity .

- Alternative solvents : Replace pyridine with DCM/EtN for better solubility of bulky intermediates .

- Validation : Monitor by P NMR (if applicable) or MALDI-TOF MS to detect incomplete protection .

Q. What strategies mitigate decomposition during trityl group removal in downstream applications?

- Methodological Answer :

- Controlled deprotection : Use mild acids (e.g., 3% dichloroacetic acid in DCM) to cleave trityl groups while preserving sensitive functionalities (e.g., glycosidic bonds).

- Kinetic studies : Track deprotection via real-time UV spectroscopy (trityl cation absorption at 498 nm) to avoid overexposure .

- Workup optimization : Quench with a weak base (e.g., NaHCO) to neutralize residual acid and prevent nucleobase degradation .

Q. How should contradictory NMR data (e.g., unexpected splitting patterns) be analyzed for structural confirmation?

- Methodological Answer :

- 2D NMR : Perform H-C HSQC and HMBC to resolve ambiguities in coupling (e.g., diastereomeric splitting due to tetrahydrofuran ring conformation) .

- Dynamic effects : Variable-temperature NMR (25–60°C) can average out conformational exchange broadening in flexible regions .

- Comparative analysis : Cross-reference with X-ray crystallography data (if available) or DFT-calculated chemical shifts .

Safety and Stability Considerations

Q. What are the best practices for handling and storing this tritylated compound to ensure long-term stability?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (Ar/N) in amber vials to prevent moisture absorption and photodegradation .

- Handling : Use anhydrous solvents (e.g., freshly distilled DCM) during synthesis to avoid trityl group hydrolysis .

- Decomposition monitoring : Regular HPLC checks (monthly) detect hydrolyzed byproducts (e.g., free purine or tetrahydrofuran-diol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.